molecular formula C28H30N2O7 B137438 Manumycin G CAS No. 156250-44-1

Manumycin G

Cat. No. B137438
CAS RN: 156250-44-1
M. Wt: 506.5 g/mol
InChI Key: WIFRXHSYMJBOJD-WRSGMFNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manumycin G is a natural product that belongs to the family of polyketide antibiotics. It was first isolated from the fermentation broth of Streptomyces parvulus in 1994. Since then, it has been extensively studied for its unique biological properties and potential applications in scientific research.

Mechanism of Action

The mechanism of action of Manumycin G is related to its ability to inhibit the activity of the Ras protein. Specifically, it works by blocking the activity of an enzyme called farnesyltransferase, which is required for the activation of the Ras protein. By inhibiting this enzyme, Manumycin G prevents the Ras protein from becoming active, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Manumycin G has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Manumycin G in lab experiments is its specificity for the Ras protein. Because it works by inhibiting the activity of farnesyltransferase, which is required for the activation of the Ras protein, it is highly specific and does not affect other signaling pathways. However, one of the limitations of using Manumycin G is its relatively low potency, which means that high concentrations are required to achieve significant effects.

Future Directions

There are several future directions for research on Manumycin G. One area of interest is the development of more potent derivatives of Manumycin G, which could be used in lower concentrations and have fewer side effects. Another area of interest is the development of more specific inhibitors of the Ras protein, which could be used to target specific mutations in cancer cells. Finally, there is also interest in exploring the potential use of Manumycin G in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Conclusion
Manumycin G is a natural product with unique biological properties that make it a valuable tool for scientific research. Its specificity for the Ras protein and its ability to inhibit the growth and proliferation of cancer cells make it a promising candidate for the development of new cancer therapies. While there are some limitations to its use in lab experiments, there are also many future directions for research that could lead to the development of more potent and specific derivatives of Manumycin G.

Scientific Research Applications

Manumycin G has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a tool to study the role of the Ras protein in cancer cells. The Ras protein is a key regulator of cell growth and proliferation, and mutations in this protein are commonly found in cancer cells. Manumycin G has been shown to inhibit the activity of the Ras protein, which makes it a valuable tool for studying the role of this protein in cancer cells.

properties

CAS RN

156250-44-1

Molecular Formula

C28H30N2O7

Molecular Weight

506.5 g/mol

IUPAC Name

(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methylnona-2,4,6-trienamide

InChI

InChI=1S/C28H30N2O7/c1-18(2)11-7-3-4-8-12-22(33)29-19-17-28(36,27-26(37-27)25(19)35)16-10-6-5-9-13-23(34)30-24-20(31)14-15-21(24)32/h3-13,16-18,26-27,31,36H,14-15H2,1-2H3,(H,29,33)(H,30,34)/b4-3+,6-5+,11-7+,12-8+,13-9+,16-10+/t26-,27-,28+/m1/s1

InChI Key

WIFRXHSYMJBOJD-WRSGMFNISA-N

Isomeric SMILES

CC(C)/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O

SMILES

CC(C)C=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

Canonical SMILES

CC(C)C=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

synonyms

manumycin G

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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